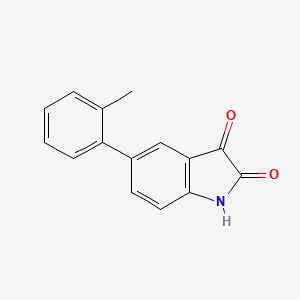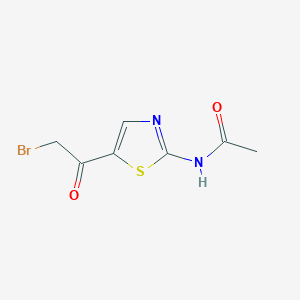
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide is a chemical compound with the molecular formula C7H7BrN2O2S and a molecular weight of 263.11 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the bromoacetyl group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained . The reaction can be summarized as follows:
- Dissolve 2-aminothiazole in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The thiazole ring’s aromaticity and electronic properties also contribute to its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a bromoacetyl group.
N-(5-Phenylthiazol-2-yl)acetamide: Contains a phenyl group instead of a bromoacetyl group.
N-(5-(2-Chloroacetyl)thiazol-2-yl)acetamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
Uniqueness
N-(5-(2-Bromoacetyl)thiazol-2-YL)acetamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological properties. The bromoacetyl group enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C7H7BrN2O2S |
|---|---|
Molekulargewicht |
263.11 g/mol |
IUPAC-Name |
N-[5-(2-bromoacetyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H7BrN2O2S/c1-4(11)10-7-9-3-6(13-7)5(12)2-8/h3H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
WNAQFNXTPGURJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C(S1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


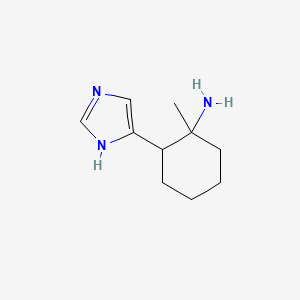
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)
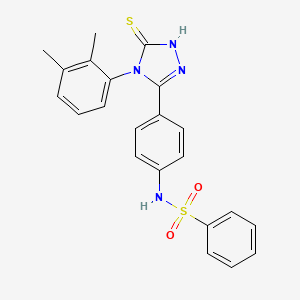
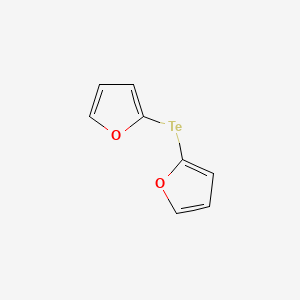
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
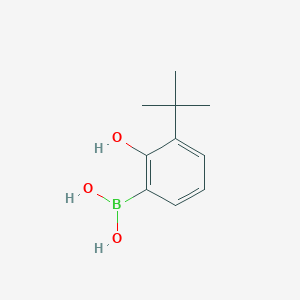

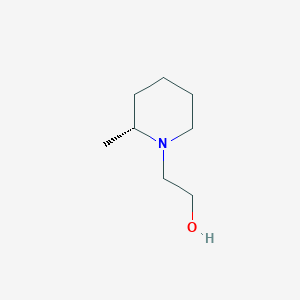
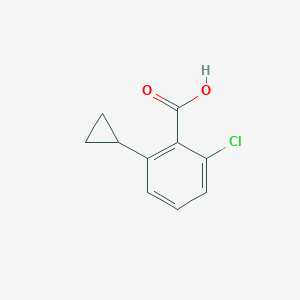
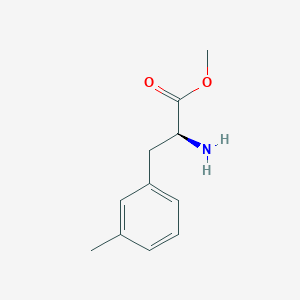
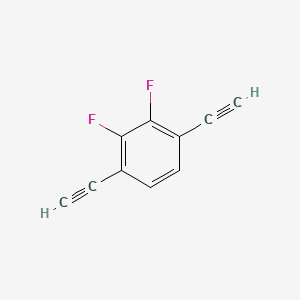
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
